molecular formula C20H22N4O B2722767 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1207049-77-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

Cat. No.: B2722767
CAS No.: 1207049-77-1
M. Wt: 334.423
InChI Key: WMECADPKVXHSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide (CAS 1207049-77-1) is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is a hybrid structure featuring a benzimidazole scaffold linked to a nicotinamide moiety via a cyclohexylmethyl bridge. The benzimidazole unit is a privileged structure in drug discovery, known for its ability to interact with various biological targets, such as enzymes and receptors . The nicotinamide component is a form of Vitamin B3 and is an essential precursor to the cofactor NAD+, which plays a critical role in cellular energy metabolism, redox reactions, and DNA repair . Researchers can explore this compound as a potential multifunctional ligand or as a building block in the development of novel therapeutic agents. Its structural features make it a valuable candidate for screening in assays related to neurology, oncology, and metabolic diseases. The compound is associated with the intermediate (4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methanamine (CAS 915921-86-7) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)19-23-17-5-1-2-6-18(17)24-19/h1-6,11,13-15H,7-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECADPKVXHSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the nitro group in nicotinamide can produce aminonicotinamide .

Scientific Research Applications

Chemical Properties and Structure

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is characterized by its unique molecular structure, which combines a benzimidazole moiety with nicotinamide. This structural configuration is believed to contribute to its biological activity, particularly in interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzimidazole have shown activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, warranting further investigation into its mechanisms of action against pathogens .

Anticancer Activity

The compound's structural features may also confer anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These results highlight the potential of this compound in cancer therapy .

Antitubercular Activity

Research has shown that nicotinic acid derivatives possess antitubercular activity. For example, studies involving related compounds have reported significant inhibition against Mycobacterium tuberculosis, suggesting that this compound could be explored for treating tuberculosis .

Neurological Applications

Benzimidazole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that compounds with similar structures may help in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of benzimidazole derivatives against clinical isolates and found promising results, indicating potential for development into new antibiotics .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated the ability of related compounds to inhibit growth and induce apoptosis, suggesting a pathway for therapeutic development in oncology .
  • Tuberculosis Treatment : A study highlighted the effectiveness of nicotinic acid derivatives against Mycobacterium tuberculosis, proposing further exploration into their use as antitubercular agents .

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide involves its interaction with specific molecular targets. For instance, the benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD) pathways, influencing cellular metabolism. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

N-(1H-Benzo[d]imidazol-2-yl)nicotinamide (Entry 18, )

  • Structure : Lacks the cyclohexylmethyl group, directly linking benzimidazole to nicotinamide.
  • Key Difference : The absence of the cyclohexyl group may reduce steric hindrance, but also limits hydrophobic interactions critical for target binding.

(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (Entry 25, )

  • Structure : Replaces nicotinamide with a pyridylacrylamide group.
  • Pharmacological Profile : Demonstrated good potency (IC₅₀ ≈ 10–20 μM) and cell viability, attributed to the extended conjugation of the acrylamide group enhancing π-π stacking .
  • Key Difference : The acrylamide linker provides rigidity, contrasting with the flexible cyclohexylmethyl spacer in the target compound.

Substituent Effects on Potency and Solubility

Electron-Withdrawing Substituents ()

  • Examples : 3,4-Dichloro (Compound 21), 3,5-dichloro (Compound 22).
  • Impact :
    • Potency : 3,5-Dichloro analog (Compound 22) achieved IC₅₀ = 6.4 μM, a 14-fold increase over lead compounds.
    • Solubility : Electron-withdrawing groups reduce solubility but enhance receptor affinity through hydrophobic and halogen-bonding interactions .

Cyclohexyl-Containing Analogs ()

  • Example : PFI-7N (Compound 10), which includes a cyclohexyl-benzimidazole unit.
  • Impact : The cyclohexyl group improved binding to the Gid4 subunit of the CTLH complex, as evidenced by HRMS and NMR data. However, cytotoxicity increased due to enhanced membrane permeability .

Pharmacological and Physicochemical Comparison

Compound Target/Activity IC₅₀/EC₅₀ Solubility Cytotoxicity Key Structural Feature
Target Compound Not fully characterized N/A Moderate* Low (predicted) Cyclohexylmethyl spacer
N-(1H-Benzo[d]imidazol-2-yl)nicotinamide mGluR5 modulation >50 μM High Low Direct benzimidazole-nicotinamide
3,5-Dichloro analog (Compound 22) mGluR5 inhibition 6.4 μM Low Moderate Dichloro substitution
PFI-7N CTLH complex interaction N/A Moderate High Cyclohexyl-indole-acetamide

*Predicted based on cyclohexyl group’s lipophilicity.

Key Insights from Comparative Analysis

Cyclohexyl Group : Enhances hydrophobic binding but may increase cytotoxicity, as seen in PFI-7N . In the target compound, this group could balance solubility and target engagement.

Nicotinamide vs. Pyridyl Groups : Nicotinamide derivatives generally exhibit better solubility but lower potency compared to pyridyl-acrylamide analogs .

Substituent Positioning : Para- and meta-substitutions on the benzimidazole ring significantly influence activity. For example, 3,5-dichloro substitution maximizes potency but compromises cell viability .

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula:

  • Molecular Formula : C14_{14}H20_{20}N4_{4}
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 1431966-26-5

Research indicates that compounds containing the benzimidazole moiety exhibit a variety of biological activities, including:

  • Anticancer Activity : this compound has shown promise in inducing apoptosis in cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : This compound has also been evaluated for its activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related benzimidazole compounds suggest significant potential as antitubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • The presence of heteroatoms (O, S, N) in the linker region enhances activity.
  • Optimal linker length is critical; variations can lead to significant changes in potency.

Table 1: SAR Data for Benzimidazole Derivatives

CompoundLinker LengthMIC (μM)TC50_{50} (μM)Selectivity Index (SI)
13 Carbons0.08521.0247
24 Carbons0.3415.044
32 Carbons>10NCNC

Case Study 1: Anticancer Efficacy

A study involving a series of benzimidazole derivatives revealed that compounds similar to this compound exhibited IC50_{50} values ranging from 7.82 to 21.48 μM against various cancer cell lines, indicating strong cytotoxicity and potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.040 μM, showcasing their effectiveness as potential treatments for tuberculosis .

Q & A

Q. What strategies mitigate off-target effects observed in cytotoxicity assays?

  • Solutions :
  • Selective Functionalization : Replace cytotoxic groups (e.g., trifluoromethyl) with bioisosteres (e.g., methylsulfonyl).
  • Dose Escalation Studies : Identify therapeutic windows using in vivo models (e.g., rodent toxicity profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.